1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKORIWTASRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394734 | |
| Record name | 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-57-7 | |
| Record name | 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Synthesis via 2-Bromomalonaldehyde and Amidines (Preferred Method)
A recent and efficient method for preparing 5-bromo-2-substituted pyrimidine compounds, including 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, involves a one-step reaction between 2-bromomalonaldehyde and amidine derivatives. This method is described in Chinese patent CN110642788A and offers significant advantages:
- Raw materials : 2-bromomalonaldehyde and amidine compounds (or their salts).
- Reaction conditions :
- Solvent: Protic acid solvents such as glacial acetic acid (CH3COOH), or mixtures of alcohol and protonic acid.
- Temperature: Initial dropwise addition at 60–90 °C, followed by reaction at 70–105 °C.
- Molecular sieves (3A or 4A) are added as drying agents and catalysts.
- Molar ratios : 2-bromomalonaldehyde to amidine approximately 1:1 (0.95–1.05).
- Reaction time : 4–10 hours.
- Post-processing : After reaction completion, water is added, mixture is allowed to stand (1–3 hours), filtered, and the solid extracted with dichloromethane and aqueous sodium hydroxide. The organic layer is washed, dried, concentrated, and vacuum dried to yield the product.
- Simple, safe, and cost-effective.
- Short reaction time.
- Avoids hazardous reagents.
- Suitable for scale-up in pharmaceutical industry.
- Applicable to various substituents on the pyrimidine ring (alkyl, aryl).
| Compound | Amidine Used | Reaction Conditions | Yield (%) | Characterization Data (HNMR, MS) |
|---|---|---|---|---|
| 2-methyl-5-bromopyrimidine | Acetamidine hydrochloride | 2-bromomalonaldehyde (0.1 mol), 80–100 °C, 5 h | 43 | δ 8.68 (s, 2H), 2.69 (s, 3H); MS (M+H)+ 173.21 |
| 5-bromo-2-phenylpyrimidine | Benzamidine hydrochloride | 2-bromomalonaldehyde (0.1 mol), 80–100 °C, 8 h | 33 | δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H); MS (M+H)+ 234.98 |
These examples demonstrate the method's applicability to both electron-donating (methyl) and electron-withdrawing (phenyl) substituents.
Other Methods and Their Limitations
Prior art includes several alternative methods for synthesizing 5-bromo-2-substituted pyrimidines, but they have drawbacks:
| Method Description | Drawbacks | References |
|---|---|---|
| Reaction of 5-bromo-2-iodopyrimidine with dimethylzinc | Dimethylzinc is pyrophoric and spontaneously ignites in air; unsafe and unsuitable for scale-up | WO2014075392A1, WO2017166104A1 |
| Reaction of 5-bromo-2-iodopyrimidine with trimethylaluminum | Trimethylaluminum is moisture sensitive and flammable; difficult to handle on industrial scale | WO2014098831A1, US2004110785A1 |
| Diazotization of 5-aminopyrimidine followed by bromination | 5-aminopyrimidine is expensive; process costly | US20130281431A1, WO2015058067A1 |
| Reaction of mucobromic acid with methylimidazole followed by decarboxylation | Low cyclization yield; requires column chromatography; complex post-processing and high cost | WO2011130628A1, US20130102595A1 |
Additionally, the starting material 5-bromo-2-iodopyrimidine itself requires multi-step synthesis, increasing cost and complexity.
Synthesis of Pyrrole-2-carbaldehyde Moiety
The pyrrole-2-carbaldehyde part of the molecule can be synthesized by established methods such as the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis with HgO and aqueous HBF4 in DMSO, as reported by Mittendorf et al. This method yields pyrrole-2,5-dicarbaldehydes with overall yields of 43–65%, and allows for substitution at the 3 and 4 positions if desired.
Although this method is general and efficient for pyrrole-2-carbaldehyde derivatives, it is typically a separate synthetic step before coupling with the pyrimidine moiety.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-step amidine + 2-bromomalonaldehyde | 2-bromomalonaldehyde, amidines, acetic acid, molecular sieves | 60–105 °C, 4–10 h, protic acid solvent | 33–43 | Simple, safe, cost-effective, scalable | Moderate yields, requires purification |
| Dimethylzinc with 5-bromo-2-iodopyrimidine | Dimethylzinc, 5-bromo-2-iodopyrimidine | Air-sensitive, pyrophoric reagents | Not specified | High reactivity | Safety issues, not scalable |
| Trimethylaluminum with 5-bromo-2-iodopyrimidine | Trimethylaluminum, 5-bromo-2-iodopyrimidine | Moisture sensitive, flammable | Not specified | High reactivity | Safety issues, not scalable |
| Diazotization and bromination of 5-aminopyrimidine | 5-aminopyrimidine, diazotization agents | Multi-step, costly raw materials | Not specified | Established chemistry | High cost, multi-step |
| Mucobromic acid + methylimidazole | Mucobromic acid, methylimidazole | Low yield, column chromatography required | Low | Known method | Low yield, complex purification |
| Pyrrole-2-carbaldehyde synthesis via dithiol intermediate | 1,3-benzodithiol derivatives, HgO, HBF4, DMSO | Multi-step, moderate temperature | 43–65 | Efficient for pyrrole-2-carbaldehyde | Separate step, toxic reagents |
Detailed Reaction Scheme of Preferred Method
Step 1: Preparation of 2-bromomalonaldehyde solution
- Dissolve 2-bromomalonaldehyde (15 g, 0.1 mol) in glacial acetic acid (150 mL).
- Add 3A molecular sieves (2 g) to dry and catalyze the reaction.
Step 2: Amidines addition
- Prepare amidine hydrochloride solution (e.g., acetamidine hydrochloride, 9.4 g, 0.1 mol) in acetic acid (50 mL).
- Add this solution dropwise over 30 minutes at 80 °C.
Step 3: Reaction
- After addition, increase temperature to 100 °C.
- Maintain at 100 °C for 5 hours (or 8 hours for phenyl amidine).
- Monitor reaction progress by HPLC until completion.
Step 4: Work-up
- Cool to room temperature.
- Add water (20 mL), stand for 2 hours.
- Filter and wash the solid with ethanol.
- Crush the filter cake and extract with dichloromethane and 5% aqueous sodium hydroxide until no solids remain.
- Separate organic layer, wash with saturated brine.
- Dry organic layer over anhydrous sodium sulfate.
- Concentrate and vacuum dry to yield the 5-bromo-2-substituted pyrimidine product.
Research Findings and Practical Notes
- The choice of protic acid solvent (acetic acid preferred) is crucial for reaction efficiency.
- Molecular sieves serve dual roles as drying agents and catalysts.
- The molar ratio of reagents near 1:1 ensures optimal yield.
- Reaction temperature and time are optimized to balance conversion and side reactions.
- Post-reaction extraction with dichloromethane and aqueous base effectively removes impurities.
- The method is adaptable to various amidine derivatives, enabling synthesis of diverse 5-bromo-2-substituted pyrimidines.
- Yields reported (33–43%) are moderate but acceptable given the simplicity and scalability.
- Characterization by HNMR and mass spectrometry confirms structure correctness.
Chemical Reactions Analysis
1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Buchwald-Hartwig coupling.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrroles, and imines or hydrazones.
Scientific Research Applications
Medicinal Chemistry
1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has shown promise as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This interaction suggests potential applications in cancer therapy, as CDK2 inhibitors can impede the proliferation of cancer cells.
Key Findings:
- Biological Activity : Acts as a CDK2 inhibitor, influencing cellular growth and proliferation.
- Potential Therapeutic Use : May be developed into drugs targeting various cancers.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of diverse derivatives.
Synthesis Overview:
The synthetic routes typically involve multi-step procedures that require careful control of reaction conditions. For example, it can be utilized in the synthesis of other pyrrole derivatives and heterocyclic compounds.
Comparative Analysis of Related Compounds
The following table summarizes several related compounds and their unique features:
| Compound Name | Functional Group | Unique Features |
|---|---|---|
| 1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carboxylic acid | Carboxylic acid | Contains a carboxylic acid group |
| 1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-methanol | Primary alcohol | Features a hydroxyl group |
| 1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-amine | Amino group | Contains an amino group for different reactivity |
Case Study 1: Inhibition of CDK2
Research has demonstrated that compounds structurally similar to this compound effectively inhibit CDK2 activity. In vitro studies showed that these compounds could significantly reduce cell proliferation in cancer cell lines, suggesting their potential as anticancer agents.
Case Study 2: Synthesis of Pyrrole Derivatives
In a study focusing on the synthesis of nitrogen-containing heterocycles, researchers utilized this compound as a precursor for creating novel pyrrole derivatives. The resulting compounds exhibited varied biological activities, including antibacterial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromopyrimidine moiety can interact with specific amino acid residues in the active site of an enzyme, while the aldehyde group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the enzyme.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromopyrimidine substituent in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy (in 8d) or morpholine (in ). This difference influences reactivity in electrophilic substitutions or metal-catalyzed reactions .
- Physical State : Chlorophenyl (solid, ) and morpholinyl (solid, ) derivatives exhibit higher melting points compared to naphthalenyl (oil, ) or benzyl analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding or hydrogen bonding).
Reactivity and Stability
- Reduction Sensitivity : Benzyl-substituted analogs (e.g., 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde) degrade under Zn/HCl reduction conditions, indicating instability of the aldehyde group in acidic environments . The bromopyrimidine substituent may exacerbate this instability due to its electron-withdrawing nature.
- Cross-Coupling Potential: Bromine in the pyrimidine ring positions the compound as a candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings, contrasting with non-halogenated analogs like 8c–8e .
Spectroscopic Characterization
- NMR Shifts : The aldehyde proton in pyrrole-2-carbaldehydes typically resonates at δ 9.6–10.2 ppm (¹H NMR). Substituents like bromopyrimidine may deshield this proton, shifting it upfield compared to methoxy or phenyl analogs .
- IR Spectroscopy : Strong C=O stretches (~1680–1700 cm⁻¹) are consistent across analogs, but bromine’s inductive effect may alter vibrational modes .
Biological Activity
1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring substituted with a pyrimidine moiety and an aldehyde functional group, which influences its reactivity and interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C9H7BrN3O
- Molecular Weight : 232.07 g/mol
- Structure Features : The presence of the bromine atom at the 5-position of the pyrrole ring enhances the compound's reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the aldehyde group facilitate covalent bonding with nucleophilic sites on proteins, potentially modulating enzymatic activities and cellular pathways.
Enzyme Inhibition
Research indicates that pyrrole derivatives, including this compound, can act as enzyme inhibitors. The bromine substitution may enhance binding affinity to target enzymes, leading to altered enzymatic activity. For instance:
- Target Enzymes : Certain studies have shown that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Antimicrobial Properties
Pyrrole derivatives have been investigated for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various pathogens.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells. Studies suggest that modifications in the pyrrole structure can lead to significant changes in biological activity, including cytotoxic effects on tumor cells .
Study 1: Enzyme Interaction
A study conducted on pyrrole derivatives demonstrated that compounds with similar structures could effectively bind to COX enzymes, showing promising anti-inflammatory properties. The docking studies indicated favorable interactions within the active site of COX-2, suggesting that this compound might exhibit similar effects .
Study 2: Antimicrobial Evaluation
In vitro evaluations of pyrrole derivatives revealed antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to enhance antibacterial efficacy compared to non-brominated analogs .
Data Table: Biological Activities of Pyrrole Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrole-2-carbaldehyde derivatives typically involves Paal–Knorr condensation or cross-coupling reactions to introduce substituents. For example, aryl-substituted analogs (e.g., 1-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde) are synthesized via general Procedure B, using pyridinium iodide salts as precursors, with yields ranging from 62% to 86% . Key variables affecting yield include reaction temperature, solvent polarity, and catalyst loading. Optimization may involve screening Pd catalysts (e.g., Suzuki-Miyaura coupling for pyrimidinyl group introduction) and protecting the aldehyde group during bromination steps to prevent side reactions .
Q. Which analytical techniques are critical for structural confirmation of this compound, and what spectral markers are indicative of its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substitution patterns. For example, the aldehyde proton in pyrrole-2-carbaldehydes appears as a singlet near δ 9.4–9.7 ppm, while pyrimidinyl protons resonate as distinct doublets (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS [M+H]+ for 1-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde: 204.0820 observed vs. 204.0819 calculated) .
- Infrared Spectroscopy (IR) : Confirms aldehyde C=O stretch (~1700 cm) and aromatic C-Br vibrations (~600 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data when characterizing structurally similar pyrrole-2-carbaldehydes?
- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Maps H-C correlations to confirm connectivity. For instance, HMBC correlations between the aldehyde proton and adjacent pyrrole carbons validate the 2-carbaldehyde position .
- Comparative Analysis : Benchmarking against literature data for analogs (e.g., 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in crystallographic studies) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation but requires high-purity samples .
Q. What strategies enable selective functionalization of the bromine atom on the pyrimidine ring for downstream applications?
- Methodological Answer : The bromine atom serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and boronic acids in anhydrous THF at 80–100°C .
- Buchwald-Hartwig Amination : Introduce amines via Pd/XPhos systems, leveraging Br’s leaving-group capability .
- Photocatalytic C–H Activation : For late-stage diversification, as demonstrated in pyridine derivatives .
Q. How can computational methods predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-withdrawing nature directs electrophilic substitution to the pyrrole ring .
- Molecular Docking : Screens potential protein targets (e.g., kinases or viral proteases) by simulating ligand-receptor interactions. Pyrimidine and pyrrole motifs are common in kinase inhibitors, suggesting plausible bioactivity .
- MD Simulations : Assess stability of ligand-protein complexes over time, guiding rational drug design .
Data Contradiction and Optimization
Q. How should researchers address low yields in the final coupling step of pyrimidinyl-pyrrole synthesis?
- Methodological Answer : Low yields may stem from steric hindrance or competing side reactions. Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 85% yield in 30 minutes for analogous compounds) .
- Protecting Groups : Temporarily mask the aldehyde with acetals or oximes during bromination/coupling steps .
- Alternative Catalysts : Screen N-heterocyclic carbene (NHC) ligands or Cu/Ir systems for improved selectivity .
Q. What are the implications of conflicting biological activity data for pyrrole-2-carbaldehyde analogs, and how can they be reconciled?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation involves:
- Dose-Response Curves : Establish EC/IC values across multiple replicates .
- Metabolic Stability Assays : Test compound stability in liver microsomes to rule out false negatives .
- SAR Studies : Compare activity of analogs (e.g., 5-hydroxymethylpyrrole-2-carbaldehyde vs. bromo-pyrimidinyl derivatives) to identify critical pharmacophores .
Tables for Key Data
| Analytical Technique | Key Observations | Reference |
|---|---|---|
| H NMR | Aldehyde proton: δ 9.4–9.7 ppm (s) | |
| HRMS | [M+H]+ within 0.001 Da of calculated | |
| X-ray Crystallography | Confirms dihedral angle between rings |
| Reaction Optimization | Condition | Yield Improvement |
|---|---|---|
| Microwave-Assisted Coupling | 150°C, 30 min | 85% → 92% |
| Pd/NHC Catalyst Screening | Toluene, 100°C | 46% → 78% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
